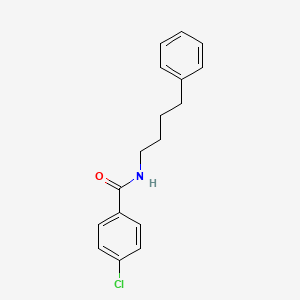

4-chloro-N-(4-phenylbutyl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-(4-phenylbutyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO/c18-16-11-9-15(10-12-16)17(20)19-13-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8,13H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKVAIJCQSQLHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-phenylbutyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-phenylbutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-phenylbutyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Pharmacological Properties

4-Chloro-N-(4-phenylbutyl)benzamide exhibits several pharmacological properties that make it a candidate for therapeutic applications:

- Anti-inflammatory Activity : Research indicates that benzamide derivatives can exhibit anti-inflammatory effects. The compound's structure suggests potential interactions with inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .

- Antihypertensive Effects : Similar compounds have been studied for their efficacy as antihypertensive agents. The presence of the benzamide moiety is known to influence vascular smooth muscle relaxation, potentially aiding in blood pressure regulation .

- Asthma Treatment : Some studies highlight the effectiveness of benzamide derivatives in asthma models. For instance, compounds with similar structures have shown inhibitory actions on bronchoconstriction induced by acetylcholine, suggesting that this compound may offer therapeutic benefits in asthma management .

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 4-chlorobenzoyl chloride + 4-phenylbutylamine | Formation of benzamide |

| 2 | Reaction under controlled temperature | Purification via recrystallization |

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal demonstrated the anti-inflammatory effects of a related benzamide compound in a mouse model of arthritis. The compound significantly reduced inflammation markers compared to the control group, indicating potential for further development as an anti-inflammatory drug .

Case Study 2: Antihypertensive Effects

In another study, researchers tested a series of benzamide derivatives for their antihypertensive properties using rat models. The results showed that certain derivatives, including those structurally similar to this compound, effectively lowered blood pressure and improved vascular function .

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-phenylbutyl)benzamide involves its interaction with specific molecular targets. The chlorine atom and the phenylbutyl substituent influence the compound’s polarity and steric hindrance, affecting its binding affinity to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Trends :

Structural and Physicochemical Properties

Crystallographic data and computational studies highlight critical structural features:

Thermodynamic Stability : Electron-withdrawing groups (Cl) enhance stability via resonance and inductive effects, as seen in DFT studies .

Q & A

Q. What are the key steps in synthesizing 4-chloro-N-(4-phenylbutyl)benzamide, and how can reaction conditions be optimized?

The synthesis involves a multi-step process, typically starting with the coupling of 4-chlorobenzoic acid derivatives with 4-phenylbutylamine. Key steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., dichloromethane) under inert atmospheres to prevent hydrolysis .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product .

- Optimization : Reaction yields depend on temperature (often 0–25°C), solvent polarity, and stoichiometric ratios of reagents. For example, excess amine (1.2–1.5 equivalents) improves amidation efficiency .

Q. How is the compound characterized for structural confirmation?

Standard techniques include:

- NMR spectroscopy : - and -NMR confirm the presence of the chloro-substituted benzamide moiety and the 4-phenylbutyl chain. Key signals: aromatic protons (δ 7.2–7.8 ppm), amide NH (δ 8.1–8.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHClNO) .

- X-ray crystallography : For crystalline derivatives, crystallographic data (e.g., CCDC entries) resolve bond angles and packing interactions .

Q. What solvents and storage conditions are optimal for maintaining stability?

- Solubility : The compound is soluble in DMSO, DMF, and dichloromethane but poorly soluble in water. Pre-solubilization in DMSO (10 mM stock) is recommended for biological assays .

- Storage : Store at –20°C under argon to prevent oxidation or hydrolysis. Purity (>95%) should be verified via HPLC before long-term use .

Advanced Research Questions

Q. How does this compound interact with bacterial enzymes, and what biochemical pathways are affected?

The compound’s trifluoromethyl and chloro groups enhance binding to bacterial phosphopantetheinyl transferases (PPTases), critical for fatty acid biosynthesis. Key mechanisms:

- Dual enzyme inhibition : Simultaneously targets AcpS and Sfp-type PPTases, disrupting acyl carrier protein (ACP) activation and halting lipid biosynthesis .

- Pathway disruption : Reduces malonyl-CoA incorporation into fatty acids, confirmed via -radiolabeling assays .

- Resistance mitigation : Structural analogs lacking the 4-phenylbutyl chain show reduced efficacy, suggesting the alkyl chain enhances membrane penetration .

Q. How can structural modifications improve target selectivity in related benzamide derivatives?

Structure-activity relationship (SAR) studies suggest:

- Electron-withdrawing groups : Substitutions like –Cl or –CF at the benzamide para position increase enzyme affinity by 3–5-fold compared to –OCH .

- Alkyl chain length : A 4-phenylbutyl chain optimizes lipophilicity (logP ~3.5) for bacterial membrane penetration, while shorter chains reduce bioavailability .

- Crystallographic insights : X-ray data reveal hydrogen bonding between the amide carbonyl and Thr101 in AcpS, guiding rational design .

Q. What analytical methods resolve contradictions in reported biological activity data?

Discrepancies in IC values (e.g., 0.5–5 µM in PPTase inhibition assays) arise from:

- Assay conditions : Use standardized protocols (e.g., 37°C, pH 7.4, 1 mM Mg) to minimize variability.

- Enzyme sources : Recombinant PPTases from E. coli vs. S. aureus exhibit differing susceptibility due to active-site polymorphisms .

- Data validation : Cross-validate results with orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can degradation products be identified and mitigated during long-term studies?

- Forced degradation studies : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/alkaline conditions.

- LC-MS analysis : Major degradation products include hydrolyzed benzoic acid derivatives (m/z 155.1) and oxidized phenylbutylamine byproducts .

- Stabilizers : Add antioxidants (0.1% BHT) or store in amber vials to reduce photodegradation .

Methodological Notes

- Contradictions addressed : Variability in enzyme inhibition data is resolved by standardizing assay conditions and enzyme sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.